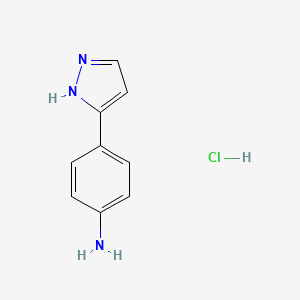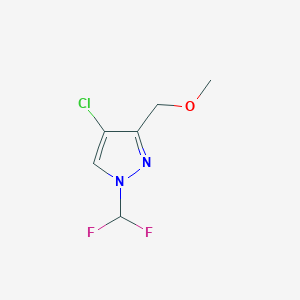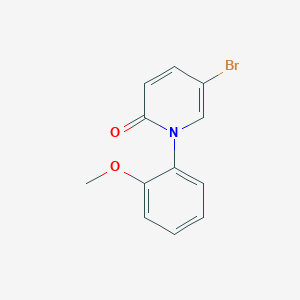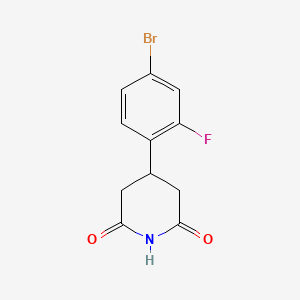
4-(4-Bromo-2-fluorophenyl)piperidine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Bromo-2-fluorophenyl)piperidine-2,6-dione: is a nitrogen-based heterocyclic organic compound. It is characterized by the presence of a piperidine ring substituted with a 4-bromo-2-fluorophenyl group and two keto groups at positions 2 and 6. This compound has a molecular weight of 286.1 g/mol and is known for its applications in various fields of scientific research and industry .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Bromo-2-fluorophenyl)piperidine-2,6-dione typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-bromo-2-fluoroaniline with succinic anhydride in the presence of a suitable catalyst to form the desired piperidine-2,6-dione ring structure .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process generally includes the use of automated reactors and stringent quality control measures to maintain consistency in the final product .
化学反応の分析
Types of Reactions: 4-(4-Bromo-2-fluorophenyl)piperidine-2,6-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The keto groups can be reduced to hydroxyl groups under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products: The major products formed from these reactions include various substituted derivatives, reduced alcohols, and oxidized compounds, which can be further utilized in different applications .
科学的研究の応用
Chemistry: In chemistry, 4-(4-Bromo-2-fluorophenyl)piperidine-2,6-dione is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a model compound for understanding the behavior of similar heterocyclic structures in biological systems .
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. These derivatives may exhibit activity against various diseases, including cancer and neurological disorders .
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
作用機序
The mechanism of action of 4-(4-Bromo-2-fluorophenyl)piperidine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application .
類似化合物との比較
- 4-(4-Bromophenyl)piperidine-2,6-dione
- 4-(4-Fluorophenyl)piperidine-2,6-dione
- 4-(4-Chlorophenyl)piperidine-2,6-dione
Comparison: Compared to its analogs, 4-(4-Bromo-2-fluorophenyl)piperidine-2,6-dione is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This dual substitution can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for specific applications .
特性
IUPAC Name |
4-(4-bromo-2-fluorophenyl)piperidine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrFNO2/c12-7-1-2-8(9(13)5-7)6-3-10(15)14-11(16)4-6/h1-2,5-6H,3-4H2,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZWNSXBWJXLSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)NC1=O)C2=C(C=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(4-nitrophenyl)methyl]sulfanyl}-1-[4-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole](/img/structure/B2942390.png)
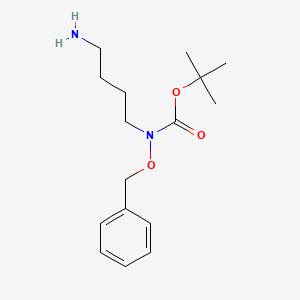
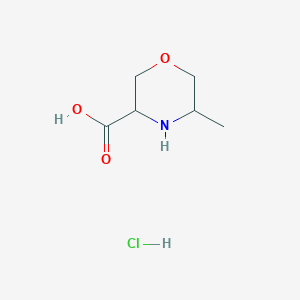
![N-[2-(3,4-difluorophenoxy)benzyl]-4-iodoaniline](/img/structure/B2942394.png)
![9-(4-bromophenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2942396.png)
![2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2942397.png)
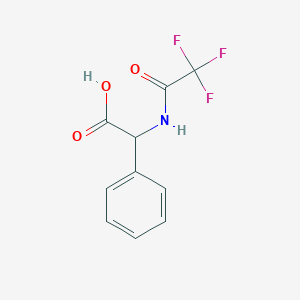
![N-[3-(2-phenylmorpholin-4-yl)propyl]adamantane-1-carboxamide](/img/structure/B2942401.png)
![[(2,4-Dimethoxyphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate](/img/structure/B2942404.png)
![5-{4-[(pyridin-4-yl)methyl]piperazine-1-carbonyl}-4,5,6,7-tetrahydro-1H-1,3-benzodiazole](/img/structure/B2942406.png)
